4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide is a complex organic compound that belongs to a class of molecules known for their potential therapeutic applications. This compound is characterized by its unique structural features, which include a benzamide core modified with a benzo[b][1,4]benzoxazepine moiety. The exploration of this compound’s properties and applications is essential in fields such as medicinal chemistry and pharmacology.
This compound can be classified under the category of benzamide derivatives and benzoxazepines, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The specific structural formula indicates that it contains multiple functional groups that may influence its pharmacological profile. The compound's synthesis and characterization have been documented in various patents, highlighting its relevance in drug development and chemical research .
The synthesis of 4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide typically involves multi-step organic reactions. Common methods include:
The synthesis may start with readily available aromatic compounds, which undergo various transformations such as nitration, reduction, or alkylation to introduce necessary substituents. The use of catalysts or specific reagents can enhance yield and selectivity during these reactions.
The compound's molecular formula is , with a molecular weight of approximately 306.36 g/mol. The structural complexity arises from the fused ring systems and multiple functional groups that contribute to its chemical behavior.
The compound may participate in various chemical reactions such as:
Reactions involving this compound often require careful control of conditions such as temperature, solvent choice, and reaction time to achieve desired products without unwanted side reactions.
The mechanism of action for 4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors involved in disease pathways.
Research suggests that compounds within this class may inhibit certain kinases or modulate signaling pathways associated with cancer proliferation or inflammation . Further studies are required to clarify the precise interactions at the molecular level.
The physical properties of this compound include:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) would be necessary for comprehensive characterization but are not provided in the current sources.
4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide has potential applications in:
The ongoing research into this compound's properties underscores its significance in advancing medicinal chemistry and therapeutic strategies .
The dibenzo[b,f][1,4]oxazepine core represents a privileged scaffold in medicinal chemistry, characterized by a seven-membered ring fusing two aromatic systems with oxygen and nitrogen atoms at strategic positions. For the target compound, the 5H-benzo[b][1,4]benzoxazepin-6-one system incorporates a lactam functionality essential for conformational rigidity and biological recognition. Two principal methodologies dominate the construction of this heterocyclic framework:
Intramolecular Cyclization Approaches: The most efficient route involves copper-catalyzed Ullmann ether formation between ortho-halogenated benzaldehyde derivatives and ortho-aminophenols. For instance, reacting 2-chloro-3-nitrobenzaldehyde with 2-amino-4-methylphenol under basic conditions (potassium carbonate) in dimethylacetamide at 130°C yields the fused benzoxazepine precursor. Subsequent reduction of the nitro group followed by lactamization via intramolecular amide bond formation completes the tricyclic core [4] [7]. Alternative protocols employ palladium-catalyzed Buchwald-Hartwig amination for the C-N bond formation step, though this typically requires sophisticated phosphine ligands.
Ring Expansion Strategies: An innovative approach involves the acid-catalyzed rearrangement of spiro-epoxyoxindoles, where epoxide opening triggers a 1,2-alkyl shift to form the seven-membered ring. This method is particularly valuable for introducing the 6-oxo lactam moiety directly. Yields exceeding 75% have been reported when using boron trifluoride etherate in dichloromethane at -20°C to 0°C [5] [10].
Table 1: Comparative Analysis of Benzoxazepine Ring Formation Methods
Methodology | Reagents/Conditions | Yield Range | Key Advantages |
---|---|---|---|
Ullmann Ether Formation | CuI, 1,10-phenanthroline, K₂CO₃, DMA, 130°C | 60-75% | Excellent regioselectivity |
Buchwald-Hartwig Amination | Pd₂(dba)₃, XantPhos, Cs₂CO₃, toluene, 100°C | 55-70% | Tolerates electron-withdrawing groups |
Epoxide Rearrangement | BF₃·OEt₂, CH₂Cl₂, -20°C to 0°C | 70-85% | Simultaneous lactam formation |
Acid-Catalyzed Condensation | PPA, 120°C or Eaton's reagent, reflux | 50-65% | No transition metals required |
Optimization studies reveal that electron-donating substituents (e.g., the 2-methyl group) significantly enhance cyclization yields through Thorpe-Ingold effects, which favor coiled conformations conducive to ring closure. Microwave irradiation reduces reaction times from hours to minutes while improving yields by 10-15% by suppressing decomposition pathways [7].
The critical benzamide moiety at the C8 position is installed via late-stage acylation to avoid complications during heterocycle assembly. Two principal methods achieve this regioselective functionalization:
Friedel-Crafts Acylation Limitations: While classical Friedel-Crafts reactions effectively acylate electron-rich aromatics, the benzoxazepine core exhibits ambivalent reactivity. The 8-position is moderately activated due to the electron-donating effects of the bridging oxygen, but competing reactions occur at the fused benzene ring. Furthermore, Lewis acid catalysts (AlCl₃) promote ring decomposition via lactam cleavage . Consequently, direct acylation yields rarely exceed 40% with significant by-product formation [4].
Nucleophilic Aromatic Substitution (SNAr): Superior results are achieved through SNAr displacement of activating groups. The optimized sequence involves:
Alternative Enzymatic Coupling: Emerging methodologies employ immobilized lipases (e.g., Candida antarctica Lipase B) for the amide bond formation between the 8-amino-benzoxazepine and 4-methylbenzoic acid. Using isopropyl acetate as solvent at 45°C, enzymatic acylation achieves 88% conversion with negligible epimerization, though reaction times extend to 48 hours [10].
Catalyst selection profoundly influences yield and purity during benzoxazepine formation and subsequent functionalization:
Lewis Acid Catalysts for Lactamization: The cyclization of amino acid precursors to form the 6-oxo lactam is optimally catalyzed by zirconium(IV) chloride (5-10 mol%) in refluxing toluene. This catalyst outperforms aluminum trichloride by minimizing quinoline by-product formation from intramolecular dehydration. Kinetic studies reveal a first-order dependence on catalyst concentration, with yields reaching 92% at 0.1M substrate concentration [7].
Immobilized Enzyme Cascades: Recent advances utilize tyrosinase immobilized on chitosan-lignin nanoparticles (NOL/LT system) for one-pot benzoxazepine synthesis. This system enables:
Table 2: Catalyst Performance in Key Bond-Forming Steps
Reaction Step | Optimal Catalyst | Solvent | Temperature | Yield | Turnovers |
---|---|---|---|---|---|
Lactam Ring Closure | ZrCl₄ (10 mol%) | Toluene | Reflux | 92% | 9.2 |
Enzymatic Tandem Cyclization | NOL/LT (280 μg) | 2-MeTHF | 45°C | 78% | 280* |
SNAr Acylation | DIEA (2.5 equiv) | THF | 0-25°C | 95% | N/A |
Ullmann Ether Formation | CuI/phenanthroline (20 mol%) | DMA | 130°C | 75% | 3.75 |
*Based on enzyme units; NOL/LT = tyrosinase and lipase co-immobilized on nano-organo-lignin
Although the target compound lacks classical stereocenters, its biological activity depends critically on conformational stereochemistry:
Atropisomerism Considerations: The non-planar structure of the seven-membered ring induces axial chirality due to restricted rotation around the biaryl axis. Computational models (DFT B3LYP/6-31G*) predict rotational barriers of 28-32 kcal/mol at the C4a-C9a bond, sufficient for atropisomer isolation at ambient temperature. Substituent effects are pronounced: the 2-methyl group increases the barrier by 4 kcal/mol compared to unsubstituted analogues, while the 6-oxo group reduces planarity through steric interactions [7].
Conformational Analysis: X-ray crystallography of related benzoxazepinones reveals two dominant conformations:
Synthetic Control Strategies: Enantioselective synthesis focuses on catalytic asymmetric hydrogenation during precursor formation. Using Ir-(S)-BINAP complexes (1 mol%) under 50 psi hydrogen, dihydrobenzoxazepine intermediates are obtained with 92% ee. Subsequent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone regenerates the aromatic system while preserving stereochemical integrity. This approach enables access to both atropisomers for structure-activity studies [8] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1